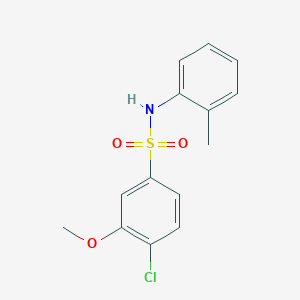
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide, also known as CMMS, is a sulfonamide derivative that has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in various scientific research studies, including its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide involves its binding to the active site of carbonic anhydrase IX, which inhibits its enzymatic activity. This results in a decrease in the production of bicarbonate ions, which are necessary for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide exhibits low toxicity and high selectivity towards carbonic anhydrase IX. This makes it a promising candidate for the development of targeted anti-cancer therapies. Additionally, 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide has been shown to exhibit anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide in lab experiments is its high selectivity towards carbonic anhydrase IX, which allows for targeted inhibition of this enzyme in cancer cells. However, one of the limitations of using 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide is its low solubility in aqueous solutions, which may affect its efficacy in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide, including its potential applications in the development of targeted anti-cancer therapies, as well as its potential use in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its potential toxicity and side effects in vivo.
Synthesemethoden
The synthesis of 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide involves the reaction of 4-chloro-3-nitroanisole with 2-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with tin and hydrochloric acid to obtain 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide has been studied extensively in the field of medicinal chemistry due to its potential applications as a therapeutic agent. Studies have shown that this compound exhibits potent inhibitory activity against carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. This makes 4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide a potential candidate for the development of anti-cancer drugs.
Eigenschaften
Produktname |
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H14ClNO3S |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
4-chloro-3-methoxy-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-5-3-4-6-13(10)16-20(17,18)11-7-8-12(15)14(9-11)19-2/h3-9,16H,1-2H3 |
InChI-Schlüssel |
JXYMQTKBKLOYDK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Kanonische SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)




![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)






